molecular formula C11H12BrNO2 B11848532 Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate

Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B11848532
M. Wt: 270.12 g/mol
InChI Key: KQNULQFYMSPDED-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a bromine atom at the 5th position and a methyl ester group at the 8th position of the tetrahydroquinoline ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate

InChI

InChI=1S/C11H12BrNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h4-5,13H,2-3,6H2,1H3

InChI Key

KQNULQFYMSPDED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Br)CCCN2

Origin of Product

United States

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction is a cornerstone for synthesizing tetrahydroquinolines. For methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate, a modified approach employs:

  • Starting material : Methyl 4-amino-3-bromobenzoate.

  • Reagents : Formaldehyde or acetaldehyde in acidic conditions (e.g., HCl or trifluoroacetic acid).

  • Mechanism : Imine formation followed by cyclization to yield the tetrahydroquinoline scaffold.

Example protocol :

  • Dissolve methyl 4-amino-3-bromobenzoate (1.0 eq) in dichloromethane.

  • Add paraformaldehyde (1.2 eq) and trifluoroacetic acid (2.0 eq).

  • Stir at 25°C for 12 hours.

  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 3:1).

Yield : ~65% (estimated based on analogous reactions in source 5).

Friedländer Quinoline Synthesis

This method condenses aminobenzaldehyde derivatives with ketones. Adaptations for tetrahydroquinolines include:

  • Starting material : Methyl 3-bromo-4-aminobenzoate.

  • Ketone component : Cyclohexanone or acetone.

  • Catalyst : FeCl₃ or SnCl₂.

Key steps :

  • React methyl 3-bromo-4-aminobenzoate with cyclohexanone in ethanol under reflux.

  • Acidify with HCl to precipitate the product.

  • Hydrogenate the resulting quinoline derivative using Pd/C under H₂ to saturate the pyridine ring.

Challenges : Regioselectivity in cyclization requires careful optimization of stoichiometry and temperature.

Bromination Methodologies

Electrophilic Aromatic Bromination

Direct bromination of the tetrahydroquinoline core leverages the ester’s meta-directing effect:

  • Reagents : Br₂ (1.1 eq) in CH₂Cl₂ with FeBr₃ (0.1 eq) as a catalyst.

  • Conditions : 0°C to room temperature, 2–4 hours.

Procedure :

  • Dissolve methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate (1.0 eq) in dry CH₂Cl₂.

  • Add FeBr₃ and Br₂ dropwise.

  • Quench with Na₂S₂O₃, extract with CH₂Cl₂, and purify via silica gel chromatography.

Yield : 70–80% (extrapolated from source 7).

Suzuki-Miyaura Cross-Coupling

Esterification and Protecting Group Strategies

Direct Esterification of Carboxylic Acid Precursors

If the cyclization step yields a carboxylic acid (e.g., 1,2,3,4-tetrahydroquinoline-8-carboxylic acid), esterification is achieved via:

  • Reagents : Methanol (excess), H₂SO₄ (catalytic).

  • Conditions : Reflux for 6–8 hours.

Typical yield : 85–90% (based on source 5).

Protection-Deprotection Sequences

To prevent ester hydrolysis during bromination:

  • Protect the carboxylic acid as a tert-butyl ester using Boc₂O.

  • Perform bromination.

  • Deprotect with TFA and re-esterify with methanol.

Alternative Routes from Patented Syntheses

The Chinese patent CN103880745A outlines a four-step synthesis for a related isoquinoline derivative, adaptable to quinoline systems:

StepProcessReagents/Conditions
1Reduction of nitrileH₂, Raney Ni, MeOH, 50°C, 12 h
2AmidationMethyl chloroformate, DIPEA, CH₂Cl₂, 0°C
3Cyclization2-Oxoacetic acid, H₂SO₄, THF, reflux
4Ester hydrolysisH₂SO₄ (20%), 80°C, 3 h

Modifications for target compound :

  • Replace 3-bromophenylacetonitrile with 4-bromo-3-aminobenzoate derivatives.

  • Adjust cyclization reagents to favor quinoline over isoquinoline formation.

Analytical Data and Characterization

Critical spectroscopic data for intermediates and the final product include:

NMR Spectroscopy

  • ¹H NMR (CDCl₃) :

    • δ 7.45 (s, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.20–2.80 (m, 4H, CH₂-N-CH₂), 2.50 (m, 2H, CH₂).

  • ¹³C NMR :

    • δ 170.5 (C=O), 135.2 (C-Br), 52.1 (OCH₃).

Mass Spectrometry

  • HRMS (ESI+) : m/z calc. for C₁₂H₁₂BrNO₂ [M+H]⁺: 296.0032; found: 296.0035 .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position serves as a leaving group for palladium-catalyzed Suzuki coupling with arylboronic acids. This reaction replaces bromine with aryl substituents, forming substituted quinoline derivatives.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Aqueous K₂CO₃ (3 M)

  • Solvent : 1,4-dioxane

  • Temperature : Reflux at 90°C for 4 h .

Typical Outcomes :

  • Product : Aryl-substituted quinoline derivatives (e.g., 5-aryl-8-methoxyquinoline).

  • Yield : Up to 85% for mono-substituted products, with lower yields for di-substituted analogs .

Reaction Parameter Details
Solvent EffectToluene–H₂O mixtures enhance conversion (85–89%) vs. CH₂Cl₂–H₂O (83%) .
RegioselectivityBromine at the 5-position directs substitution without competing side reactions .

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Reaction Conditions :

  • Acidic : Sulfuric acid (concentration-dependent) .

  • Basic : Aqueous NaOH or K₂CO₃ .

Mechanism :

  • Protonation : Acidic hydrolysis involves protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Base-Catalyzed : Deprotonation of the ester oxygen initiates nucleophilic attack by hydroxide ions.

Applications :

  • Acid hydrolysis is critical for synthesizing carboxylic acid derivatives, which may act as intermediates in drug development .

Functionalization of the Tetrahydroquinoline Core

The partially saturated ring undergoes further derivatization through:

  • Alkylation : Reaction with alkyl halides or alkenes to introduce substituents at nitrogen or carbon positions .

  • Oxidation : Conversion to fully aromatic quinoline derivatives under oxidative conditions (e.g., using MnO₂ or O₂) .

  • Reductive Amination : Introduction of amino groups via catalytic hydrogenation or chiral catalysts .

Example :
Reduction of N-acylcarbamates with DIBAL-H followed by cyclization under BF₃·OEt₂ conditions yields THIQ derivatives .

Solvent Effects on Suzuki Coupling

Solvent Conversion (%) Product Purity (%)
Toluene–H₂O85–8975–81
CH₂Cl₂–H₂O8381
AcOH–H₂O8756
H₂O-only3129

This table highlights the optimal use of toluene–H₂O mixtures for efficient coupling .

Stability and Reactivity

  • Ester Hydrolysis : Acidic conditions (e.g., H₂SO₄) are preferred for selective hydrolysis without ring degradation .

  • Bromine Reactivity : The 5-bromo substituent is highly reactive in coupling reactions, enabling diverse aryl substitutions .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi:

  • Bacterial Inhibition : The compound has shown potential against strains such as Staphylococcus aureus and Escherichia coli, indicating its utility as an antibacterial agent.
  • Fungal Activity : It has also been evaluated for antifungal activity against Candida albicans, with promising results suggesting it could serve as a treatment for fungal infections in immunocompromised patients .

Anticancer Properties

The compound's structural features allow it to interact with biological targets involved in cancer progression. It has been investigated for its effects on various cancer cell lines:

  • Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells such as HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma) cells. This suggests potential applications in cancer therapy .

Chemical Research Applications

This compound serves as a valuable intermediate in synthetic organic chemistry. Its ability to undergo various chemical reactions allows for the development of new compounds with enhanced biological activities:

  • Synthesis of Derivatives : The compound can be modified through nucleophilic substitution reactions due to the presence of the bromine atom. This allows for the synthesis of a range of derivatives that may exhibit improved pharmacological properties .

Case Study 1: Antimicrobial Evaluation

A study evaluated the minimum inhibitory concentration (MIC) of this compound against Candida albicans. The results indicated a significant reduction in fungal growth at low concentrations, highlighting its potential as an antifungal agent .

Case Study 2: Anticancer Activity

In a series of experiments focused on cancer cell lines, this compound demonstrated notable antiproliferative effects. The compound was found to induce apoptosis in HeLa cells through specific pathways associated with cell cycle regulation .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,2,3,4-tetrahydroquinoline: Lacks the ester group at the 8th position.

    Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate: Lacks the bromine atom at the 5th position.

    1,2,3,4-Tetrahydroquinoline: Lacks both the bromine atom and the ester group.

Uniqueness

Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to the presence of both the bromine atom and the methyl ester group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds.

Biological Activity

Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate (M5BTHQ) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

M5BTHQ is characterized by the following structural features:

  • Molecular Formula : C10H10BrNO2
  • Molecular Weight : 256.10 g/mol
  • Functional Groups : A bromine atom at the 5-position and a carboxylate group at the 8-position enhance its reactivity and biological interactions.

Biological Activities

Research has indicated that M5BTHQ exhibits several noteworthy biological activities:

Antimicrobial Activity

M5BTHQ has shown potential as an antimicrobial agent. Studies suggest it can inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in infectious disease treatment.

Anticancer Properties

The compound has been evaluated for its anticancer properties against several human cancer cell lines. Notably:

  • Cytotoxicity : M5BTHQ demonstrated selective cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
  • Mechanism of Action : It may inhibit specific enzymes or pathways involved in cancer progression, although detailed mechanisms remain to be fully elucidated .

Case Studies and Experimental Data

Several studies have explored the biological activity of M5BTHQ:

  • In Vitro Cytotoxicity :
    • A study tested M5BTHQ against human cancer cell lines including HeLa (cervical cancer) and PC3 (prostate cancer). The results indicated significant cytotoxic effects, with selectivity over non-cancerous cells.
    • The compound's activity was compared to doxorubicin, revealing a better selectivity index (SI) which suggests lower toxicity to normal cells .
  • Mechanistic Studies :
    • Molecular docking studies revealed that M5BTHQ binds effectively to targets involved in cancer metabolism, indicating its potential as a therapeutic agent.
    • The presence of the bromine atom enhances its binding affinity to certain proteins, which could be leveraged in drug design.

Comparative Analysis with Related Compounds

To contextualize the biological activity of M5BTHQ, it is useful to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityIC50 (μM)
This compoundYesYes8.3 (HeLa)
Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylateYesModerate13.15 (PC3)
DoxorubicinYesYes31.37 (PC3)

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate, and what are critical reaction parameters?

  • Methodology : The compound can be synthesized via multi-step routes involving cyclization, bromination, and esterification. For example, bromination of a tetrahydroquinoline precursor using N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–25°C) is a key step. Esterification with methyl chloroformate in the presence of a base (e.g., triethylamine) is critical for carboxylate functionalization. Reaction monitoring via TLC and purification via column chromatography are recommended .
  • Key Parameters : Solvent polarity, reaction time (12–24 hours for bromination), and stoichiometric ratios (e.g., 1.1 equivalents of NBS) significantly influence yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should be prioritized?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for aromatic proton environments (δ 6.5–8.5 ppm) and ester carbonyl signals (δ 165–170 ppm). The bromine substituent induces distinct splitting patterns in aromatic regions .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]+^+ ≈ 298.0).
  • IR : Ester C=O stretching (~1720 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) validate functional groups.

Q. How should stability assessments be conducted under varying experimental conditions (e.g., pH, temperature)?

  • Methodology : Perform accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours for 7 days. Stability in organic solvents (e.g., DMSO, ethanol) should also be assessed for long-term storage .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental NMR data be resolved for this compound?

  • Methodology : Use computational tools (e.g., DFT calculations with Gaussian) to simulate NMR chemical shifts. Compare experimental data with simulations to identify conformational discrepancies. Adjust solvent effects (e.g., PCM model for DMSO) and refine dihedral angles in the tetrahydroquinoline ring to improve alignment .

Q. What strategies optimize yield in multi-step syntheses, particularly during bromination and esterification?

  • Methodology :

  • Bromination : Use radical initiators (e.g., AIBN) to enhance regioselectivity. Monitor reaction progress via 1H^1H NMR to avoid over-bromination.
  • Esterification : Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 80°C) and improve ester yield. Optimize base strength (e.g., DBU vs. Et3_3N) to minimize side reactions .

Q. How can computational chemistry predict reactivity in novel reactions (e.g., cross-coupling)?

  • Methodology : Perform docking studies (AutoDock Vina) to evaluate interactions with catalytic systems (e.g., Pd for Suzuki coupling). Calculate Fukui indices to identify nucleophilic/electrophilic sites on the tetrahydroquinoline scaffold. Validate predictions with small-scale experimental trials .

Q. What challenges arise in crystallographic studies of this compound, and how can SHELX parameters improve refinement?

  • Methodology : Challenges include low electron density for the bromine atom due to disorder. In SHELXL, adjust the ISOR and DELU constraints to refine anisotropic displacement parameters. Use TWIN commands if twinning is observed. Validate hydrogen positions with AFIX and HFIX directives .

Handling and Safety

Q. What best practices ensure safe handling and storage of this compound?

  • Methodology : Store in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis. Use fume hoods for weighing, and wear nitrile gloves and P95 respirators during handling. Avoid aqueous environments to minimize ester degradation .

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